[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine
Description
Properties
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-13(18)17-7-5-16(6-8-17)12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJNOBGDZXNJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Piperazine Derivatives
A primary route involves nucleophilic substitution on a chlorinated aromatic ring using 1-propionylpiperazine. In a representative procedure, 2,5-dichloroaniline reacts with 1-propionylpiperazine in 1,4-dioxane at 80°C for 4 hours under nitrogen atmosphere, yielding the target compound after purification via flash chromatography (CH₂Cl₂:MeOH = 20:1). Critical parameters include:
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | 1,4-Dioxane | 93% |
| Temperature | 80°C | |
| Catalyst | None | |
| Work-up | NaOH(aq), EtOAc extraction |
The absence of a catalyst simplifies the protocol, while the choice of 1,4-dioxane enhances solubility of the aromatic intermediate.
Reductive Amination of Ketone Precursors
An alternative approach employs reductive amination of 5-chloro-2-(piperazin-1-yl)acetophenone with propionic acid derivatives. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, this method achieves moderate yields (65–70%) but requires stringent pH control (pH 4–5 via acetic acid). The mechanism involves imine formation followed by reduction:
$$
\text{RC(=O)NH}2 + \text{R'NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NHR'} + \text{NH}_3
$$
While less efficient than nucleophilic substitution, this route avoids halogenated solvents, aligning with green chemistry principles.
Optimization Strategies for Improved Yield and Purity
Solvent and Temperature Effects
Comparative studies highlight 1,4-dioxane as superior to DMF or THF due to its high boiling point (101°C) and compatibility with amine nucleophiles. Elevating temperatures to 80°C accelerates substitution kinetics, reducing reaction times from 24 hours to 4 hours. Polar aprotic solvents like DMSO induce side reactions, such as over-alkylation, lowering yields to <50%.
Catalytic Enhancements
Copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) have been explored to catalyze C–N bond formation. In trials with 2,5-dichloroaniline, CuI (10 mol%) increased yields from 93% to 97% but introduced copper contamination requiring additional purification steps.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar–H), 6.82 (d, J = 2.4 Hz, 1H, Ar–H), 5.21 (s, 2H, NH₂), 3.65–3.58 (m, 4H, piperazine-H), 3.12–3.05 (m, 4H, piperazine-H), 2.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).
LC-MS : m/z 268.1 [M+H]⁺, confirming molecular weight (267.76 g/mol).
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) reveals ≥98% purity post-chromatography. Residual solvents (1,4-dioxane < 0.1%) comply with ICH Q3C guidelines.
Applications in Downstream Synthesis
Intermediate for Anticancer Agents
The compound serves as a precursor to urea derivatives targeting prostate cancer. For example, coupling with ethyl 6-chloro-4-aminoquinoline-3-carboxylate yields a lead compound (IC₅₀ = 0.8 μM against DU-145 cells).
Building Block for DUBTACs
In proteolysis-targeting chimeras (PROTACs), the amine group facilitates conjugation to E3 ligase ligands. A recent study functionalized the phenyl ring with acrylamide warheads to develop deubiquitinase-targeting chimeras (DUBTACs), stabilizing oncoproteins like β-catenin.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenylamine derivatives .
Scientific Research Applications
[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
The nature of the acyl group on the piperazine ring significantly influences physicochemical and pharmacological properties. Key analogs include:
[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine (CAS 879590-27-9)
- Substituent : Cinnamoyl (C₉H₇O).
- Key Differences : The bulky aromatic cinnamoyl group increases molecular weight and lipophilicity compared to propionyl. This may enhance binding to hydrophobic protein pockets but reduce aqueous solubility .
- Applications : Often used in kinase inhibitor studies due to its planar structure.
[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine (CAS 1478187-78-8)
- Substituent : Isobutyryl (C₄H₇O).
- This modification could improve metabolic stability .
[5-Chloro-2-(1-piperidinyl)phenyl]amine (CAS 412308-45-3)
Heterocyclic Ring Replacements
Replacing piperazine with other heterocycles alters electronic and steric profiles:
N-[5-Chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(4-cyanophenyl)prop-2-enamide (CAS 1241004-15-8)
- Ring System : Morpholine (oxygen-containing heterocycle).
- However, the absence of a second nitrogen limits interactions with acidic residues in target proteins .
Positional Isomerism and Functional Group Additions
Variations in chlorine position or additional functional groups further diversify activity:
4-Chloro-3-(cyclopentyloxy)aniline (CAS 1342900-81-5)
- Substituents : Cyclopentyloxy at position 3, chlorine at position 4.
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine (CAS 1113103-72-2)
- Functional Groups : Sulfonyl and pyrimidin-4-amine moieties.
- Key Differences: The sulfonyl group enhances electronegativity, while the pyrimidine ring introduces π-π stacking capabilities.
Research Implications
- Pharmacological Profile : Propionyl and isobutyryl analogs are preferred for CNS targets due to optimal blood-brain barrier penetration, while cinnamoyl derivatives may suit peripheral enzyme inhibition .
- Synthetic Accessibility : Piperidine and morpholine analogs are easier to synthesize but may require structural optimization for high-affinity binding .
- Supplier Availability : Cinnamoyl and isobutyryl derivatives are commercially available (5 suppliers each), facilitating drug discovery workflows .
Biological Activity
[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease treatments. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro-substituted phenyl group and a piperazine moiety with a propionyl substituent. Its molecular formula can be represented as CHClN.
Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, particularly those related to cancer progression. For instance, it has been noted that related compounds can inhibit lysophosphatidic acid (LPA) levels, affecting tumor growth and angiogenesis .
- Kinase Modulation : Similar derivatives have shown selective inhibition of receptor tyrosine kinases (RTKs), which are pivotal in regulating cellular proliferation and survival. This inhibition is crucial in the context of cancers driven by aberrant kinase activity .
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound and structurally related compounds:
Case Studies
Several studies have explored the efficacy of compounds similar to this compound in vivo:
- Cancer Models : In mouse models of lung cancer, compounds exhibiting similar structures demonstrated significant tumor regression when administered at specific dosages. The observed IC50 values for tumor cell lines were notably low, indicating potent activity against cancer cells .
- Inflammatory Diseases : In models of arthritis and neurodegeneration, derivatives showed promise in modulating inflammatory responses, suggesting potential therapeutic applications beyond oncology .
- Angiogenesis Inhibition : Compounds were tested for their ability to inhibit angiogenesis in xenograft models, with promising results indicating reduced vascularization in tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
